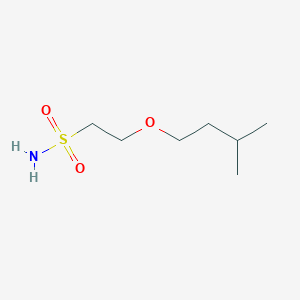

2-(3-Methylbutoxy)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWOZKNKPDLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250130-43-8 | |

| Record name | 2-(3-methylbutoxy)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Structural Integrity

No experimental NMR data for 2-(3-Methylbutoxy)ethane-1-sulfonamide was found in a review of scientific literature and databases. The elucidation of a molecule's structural integrity via NMR requires specific chemical shift (δ), coupling constant (J), and integration values from ¹H NMR and ¹³C NMR spectra, which are not available.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Experimental mass spectrometry data detailing the fragmentation analysis of this compound is not available in the reviewed literature. However, predicted data provides theoretical mass-to-charge ratios for various adducts, which can be useful for molecular weight verification.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 196.10019 |

| [M+Na]⁺ | 218.08213 |

| [M-H]⁻ | 194.08563 |

| [M+NH₄]⁺ | 213.12673 |

| [M+K]⁺ | 234.05607 |

Infrared (IR) Spectroscopy for Functional Group Identification

There is no published experimental Infrared (IR) spectroscopy data for this compound. An IR spectrum would be expected to show characteristic absorption bands for the sulfonamide (S=O and N-H stretches) and ether (C-O stretch) functional groups, but specific wavenumbers from research findings are not available.

Chromatographic Techniques for Purity Assessment and Isolation

Information regarding the use of chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity assessment and isolation of this compound could not be located in the public domain. Therefore, details on methodologies, including stationary phases, mobile phases, and retention times, cannot be provided.

Computational and Theoretical Investigations of 2 3 Methylbutoxy Ethane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and stable conformations of 2-(3-Methylbutoxy)ethane-1-sulfonamide. These calculations can predict molecular geometry, orbital energies, and electrostatic potential, which are critical for understanding its reactivity and intermolecular interactions.

For instance, geometry optimization using a basis set like B3LYP/6-311G+(d,p) can reveal the most stable three-dimensional arrangement of the atoms. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular stability. scielo.br

Furthermore, theoretical vibrational analysis can predict the infrared spectrum of the molecule, which can be compared with experimental data for structural validation. nih.gov These computational studies provide a detailed picture of the molecule's electronic landscape and conformational preferences.

Table 1: Illustrative Quantum Chemical Calculation Data for a Sulfonamide Derivative

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| Energy Gap (ΔE) | 5.7 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Note: This data is illustrative for a generic sulfonamide and not specific to this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor.

Identification of Potential Binding Sites and Ligand Efficiencies

The initial step in molecular docking is to identify potential binding sites on the target protein. nih.gov Once a binding site is identified, the sulfonamide molecule is placed in various orientations and conformations within this site. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity. Ligand efficiency, a measure that relates binding affinity to the size of the molecule, can then be calculated to assess the potency of the compound. These simulations help in understanding how the ligand fits into the active site of a protein. nih.gov

Prediction of Binding Affinities and Interaction Modes

Docking simulations provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target. nih.govnih.gov The lower the binding energy, the more stable the complex. Furthermore, these simulations reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Visualizing these interactions provides critical insights for optimizing the ligand's structure to improve its binding affinity and selectivity. nih.gov

Table 2: Example Molecular Docking Results for a Sulfonamide Ligand with a Target Protein

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | TYR 23, LYS 56, GLU 112 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Note: This data is a hypothetical example and does not represent actual results for this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. peerj.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of this compound and its complex with a target protein. nih.govnih.gov

These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the formed complex over a period of time. peerj.com By analyzing the trajectory of the simulation, one can understand the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions. This information is crucial for a more accurate understanding of the binding process.

In Silico ADMET Predictions for Lead Optimization

In the process of drug development, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction models use computational algorithms to estimate these properties for a given molecule like this compound. nih.govnih.gov

These predictions help in identifying potential liabilities of a drug candidate at an early stage, allowing for its optimization. For example, models can predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.gov This early assessment helps in reducing the likelihood of late-stage failures in drug development.

Table 3: Sample In Silico ADMET Predictions for a Hypothetical Compound

| Property | Predicted Value | Assessment |

| Human Intestinal Absorption | >90% | High |

| Blood-Brain Barrier Permeation | No | Low |

| CYP2D6 Inhibition | Non-inhibitor | Low Risk |

| AMES Mutagenicity | Non-mutagen | Low Risk |

Note: These are illustrative predictions and are not specific to this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of sulfonamide analogs, a QSAR model can be developed to predict their activity based on various molecular descriptors.

These descriptors can be electronic, steric, or hydrophobic in nature. Once a statistically significant QSAR model is established, it can be used to predict the activity of new, unsynthesized sulfonamide derivatives, including variations of this compound. mdpi.com This predictive capability is highly valuable for guiding the design of more potent and selective compounds. The development of robust QSAR models often involves statistical methods like multiple linear regression or machine learning algorithms. nih.gov

Structure Activity Relationship Sar Studies of 2 3 Methylbutoxy Ethane 1 Sulfonamide Analogues

Impact of Alkoxy Substituents on Biological Activity Profiles

The length and branching of the alkyl chain in the alkoxy substituent are critical determinants of biological activity. Altering this part of the molecule can significantly impact how the compound fits into and interacts with its target protein.

Chain Length: In many compound series, increasing the alkyl chain length leads to a progressive increase in activity up to an optimal point, after which further elongation can lead to a decrease in potency. nih.gov This "cut-off" effect is often attributed to the compound becoming too bulky to fit into the binding site or too lipophilic, leading to poor solubility or non-specific binding. For instance, studies on N-alkylmorpholine derivatives showed that antibacterial effects were highest for compounds with n-dodecyl (C12) to n-hexadecyl (C16) chains, while those with fewer than five carbon atoms were inactive. chemrxiv.org Similarly, the activity of other chemical classes is often dependent on an optimal alkyl chain length. nih.govresearchgate.net

Branching: The branching of the alkyl chain, as seen in the "isoamyl" structure of 3-methylbutoxy, can also have a profound effect. Branching can increase the steric bulk in a specific region of the molecule, which may either enhance binding by filling a specific hydrophobic pocket or decrease it by causing steric clashes. In studies of NLRP3 inflammasome inhibitors, hydrophobic interactions of the alkoxy moiety were suggested to be important for activity. nih.gov The 3-methyl branch provides a distinct stereochemical and conformational profile compared to a linear pentoxy group, which can lead to differential binding affinity.

The table below illustrates the hypothetical impact of modifying the alkoxy group based on general SAR principles observed in related chemical series.

| Alkoxy Substituent | Chain Length | Branching | Expected Impact on Lipophilicity | Potential SAR Implications |

| Methoxy | C1 | None | Low | May be too small for optimal hydrophobic contact. nih.gov |

| Ethoxy | C2 | None | Moderate | Increased hydrophobic interaction compared to methoxy. |

| n-Butoxy | C4 | None | High | Potentially improved activity due to increased hydrophobic binding. |

| 3-Methylbutoxy | C5 | Branched | High | Branching may provide optimal fit in a specific pocket, enhancing potency and/or selectivity. |

| n-Hexoxy | C6 | None | Very High | May exceed optimal length, leading to steric hindrance or reduced solubility. nih.gov |

This table is illustrative and based on general principles; specific activity would depend on the biological target.

Stereochemistry is a critical factor in the interaction between a small molecule and a biological target. The 3-methylbutoxy group contains a chiral center at the 3-position, meaning that 2-(3-methylbutoxy)ethane-1-sulfonamide can exist as two enantiomers: (R)- and (S)-.

Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer may have significantly different biological activity, metabolism, or toxicity compared to the other. The differential activity arises because the two enantiomers will orient themselves differently within a chiral receptor binding site, leading to variations in the strength or type of intermolecular interactions.

For example, one enantiomer might place the terminal isopropyl group in a favorable hydrophobic pocket, while the other enantiomer cannot achieve this optimal orientation. While specific studies on the enantiomers of this compound are not prevalent, it is a well-established principle that steric factors play a crucial role in determining the outcomes of biological interactions. nih.gov The spatial arrangement of substituents dictated by stereochemistry can be the deciding factor in whether a molecule acts as an agonist, antagonist, or is inactive.

Role of the Ethanesulfonamide (B75362) Moiety in Target Recognition

The ethanesulfonamide moiety serves as the central scaffold of the molecule, linking the lipophilic alkoxy tail to the polar sulfonamide head. Its role is multifaceted, involving both structural and electronic contributions to target binding.

The sulfonamide group (SO₂NH₂) is a key pharmacophore in a vast number of clinically used drugs. nih.govresearchgate.netresearchgate.net It is a versatile functional group that can act as a hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). This allows for strong, directional interactions with amino acid residues such as serine, threonine, or the peptide backbone in a protein's active site.

In the context of this compound, the ethanesulfonamide group provides a flexible, non-aromatic linker. Unlike arylsulfonamides, where the sulfonamide is attached to a rigid phenyl ring, the ethyl linker allows for greater conformational freedom. This flexibility can enable the alkoxy and sulfonamide groups to adopt an optimal spatial orientation for binding to the target. Studies on some classes of inhibitors have shown that the sulfonamide moiety is crucial for maintaining selectivity and potency, with its conversion to a less interactive group like a sulfone leading to a decrease in activity. nih.gov

Modulation of Biological Activity through Derivatization at the Sulfonamide Nitrogen (N1)

The primary sulfonamide nitrogen (N1) is a common site for chemical modification in SAR studies. Substituting one or both of the hydrogen atoms with other functional groups can dramatically alter the compound's properties. nih.gov

Acidity and Hydrogen Bonding: A primary sulfonamide has acidic N-H protons. Replacing one hydrogen with an alkyl group (forming a secondary sulfonamide) or both (forming a tertiary sulfonamide) changes its hydrogen-bonding capacity. A secondary sulfonamide retains one hydrogen bond donor, whereas a tertiary sulfonamide can only act as a hydrogen bond acceptor via its sulfonyl oxygens. This can have a profound impact on binding affinity if the N-H protons are involved in key interactions with the target.

Introduction of New Functionality: Derivatization at the N1 position allows for the introduction of various chemical groups to probe for additional binding interactions. For example, adding aromatic rings, heterocyclic systems, or charged moieties can lead to new van der Waals, pi-stacking, or ionic interactions, potentially increasing potency or modulating selectivity. researchgate.netmdpi.com

The table below summarizes potential N1-derivatizations and their expected consequences.

| N1-Substituent (R in -SO₂NHR) | Resulting Group | H-Bond Donor Capacity | Potential SAR Effect |

| -H | Primary Sulfonamide | Two N-H donors | Baseline activity. |

| -CH₃ (Methyl) | Secondary Sulfonamide | One N-H donor | May increase lipophilicity; loss of one H-bond may decrease or increase activity depending on target. |

| -C(=O)CH₃ (Acetyl) | N-acylsulfonamide | One N-H donor (acidic) | Increases steric bulk; introduces another H-bond acceptor (carbonyl oxygen). |

| -Phenyl | N-arylsulfonamide | One N-H donor | Adds a bulky, aromatic group capable of pi-stacking interactions. nih.gov |

Comparative SAR Analysis with Other Sulfonamide Scaffolds

The 2-(alkoxy)ethane-1-sulfonamide scaffold possesses distinct features compared to other common sulfonamide classes, most notably the widely studied benzenesulfonamides.

Aliphatic vs. Aromatic Scaffold: The key difference is the aliphatic (ethane) versus aromatic (benzene) core. The ethanesulfonamide scaffold is flexible, while the benzenesulfonamide (B165840) scaffold is rigid. This rigidity can be advantageous if it pre-organizes the molecule in the correct conformation for binding, but disadvantageous if it prevents the molecule from adopting an optimal fit. The electronic properties also differ; the phenyl ring in benzenesulfonamides can engage in pi-stacking interactions not possible for the ethane (B1197151) linker.

SAR Trends: In benzenesulfonamides, SAR is often heavily influenced by the substitution pattern on the aromatic ring (ortho, meta, para). cerradopub.com.br For 2-(alkoxy)ethane-1-sulfonamides, the focus of SAR shifts to the nature of the alkoxy group and modifications on the ethyl linker or the sulfonamide nitrogen. Studies comparing different sulfonamide-containing scaffolds have shown that the central core plays a critical role in determining potency and selectivity. mdpi.com For example, in a series of endothelin-A receptor antagonists, ethanesulfonamide derivatives were found to be well-tolerated replacements for ethenesulfonamide (B1200577) groups, demonstrating that subtle changes to the scaffold can maintain desired activity. nih.gov The choice of an aliphatic scaffold like ethanesulfonamide may therefore be a deliberate design choice to impart flexibility and explore different chemical space than that accessible to traditional arylsulfonamides. nih.gov

Biological Activity Spectrum and Mechanistic Elucidation of 2 3 Methylbutoxy Ethane 1 Sulfonamide and Derivatives

Investigations into Antimicrobial Potential

The sulfonamide moiety is a cornerstone in the development of antimicrobial agents. Derivatives built upon this scaffold have been extensively studied for their ability to combat a wide range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Mechanisms and Target Enzymes (e.g., Dihydropteroate (B1496061) Synthase Inhibition)

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway. wikipedia.orgnbinno.comdrugbank.com Bacteria must synthesize their own folic acid, as they cannot acquire it from their environment; this pathway is therefore essential for their survival. nbinno.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. nbinno.comdrugbank.com By binding to the active site of the enzyme, they prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), thereby halting the production of 7,8-dihydropteroate and subsequent synthesis of folic acid. nbinno.comnih.gov This disruption of folate synthesis inhibits the production of essential nucleic acids (DNA and RNA) and proteins, leading to a bacteriostatic effect that arrests bacterial growth and multiplication. wikipedia.orgnbinno.com

Structure-activity relationship (SAR) studies have shown that the electronic features of sulfonamide derivatives significantly influence their inhibitory activity against DHPS. nih.govacs.org The antibacterial action requires the sulfur atom to be directly linked to the benzene (B151609) ring and an essential para-NH2 group. mhmedical.com Research has led to the development of novel sulfonamide derivatives with potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.gov For instance, certain novel pyrimidine (B1678525) sulfonamide derivatives have demonstrated significant in vitro activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov

| Compound Derivative | Target Organism | Activity Metric (MIC/EC50) | Reference |

|---|---|---|---|

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | MIC: 32 µg/mL | nih.gov |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | MIC: 64 µg/mL | nih.gov |

| Pyrimidine Sulfonamide (Compound E35) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 26.7 mg/L | nih.gov |

| Pyrimidine Sulfonamide (Compound E35) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50: 30.8 mg/L | nih.gov |

Antifungal Activities and Proposed Mechanisms

The therapeutic utility of sulfonamide derivatives extends to antifungal applications. wikipedia.orgbritannica.com The mechanisms of action against fungi can be varied. Similar to their antibacterial counterparts, some sulfonamides interfere with essential metabolic pathways. However, a primary target for many antifungal agents is the fungal cell membrane, specifically the synthesis and integrity of ergosterol (B1671047), which is the main sterol in fungi. nih.gov Azoles, a major class of antifungals, function by inhibiting the enzyme 14α-demethylase, which leads to ergosterol depletion and the accumulation of toxic sterol precursors. nih.gov

Studies on novel sulfonamide derivatives have demonstrated significant activity against a variety of fungal strains. journalijar.comnih.gov For example, a series of sulfonamide-derived chromones showed significant in vitro activity against Trichophyton longifusus, Candida albicans, Aspergillus flavus, and Microsporum canis, among others. nih.gov In another study, novel aromatic geranyl sulfonamide compounds were synthesized and showed considerable fungicidal activities, potentially by acting as inhibitors of the mitochondrial complex III. researchgate.net

| Compound | Target Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazolidinone 4h | Rhodotorula sp. | 16.5 | 16.5 | nih.gov |

| Thiazolidinone 4l | Rhodotorula sp. | 16.5 | 16.5 | nih.gov |

| Thiazolidinone 4b | Rhodotorula sp. | 25 | 25 | nih.gov |

| Fluconazole (Standard) | Rhodotorula sp. | - | - | nih.gov |

Exploration of Antiviral Efficacy and Viral Target Interactions (e.g., SARS-CoV-2 Mpro)

The sulfonamide scaffold has been investigated for its potential in developing antiviral agents. patsnap.com A key target for anti-coronaviral drug design is the main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govnih.gov This enzyme is essential for processing viral polyproteins, making it indispensable for viral replication. nih.govnih.gov

In silico studies have explored the antiviral properties of sulfonamide derivatives targeting the Mpro of SARS-CoV-2. nih.gov Molecular docking simulations of imidazole (B134444) derivatives of sulfamethoxazole (B1682508) (smx) against Mpro revealed potential inhibitory interactions, with one derivative forming four hydrogen bonds with key amino acids in the active site, such as GLY143, ASP187, and GLN189. nih.gov Other research has identified novel drugs like Olgotrelvir (STI-1558), which potently inhibit the activity of SARS-CoV-2 Mpro, including mutants found in various variants of concern. stanford.edu These findings highlight the potential of sulfonamide-based structures as a foundation for the development of novel inhibitors against SARS-CoV-2 and other viruses.

Studies on Antitumor/Anticancer Activities and Cellular Pathways

A substantial body of research has established that a host of structurally novel sulfonamide derivatives exhibit significant antitumor activity in vitro and in vivo. nih.gov Their anticancer effects are mediated through a variety of mechanisms, including the inhibition of key enzymes and the modulation of cellular pathways that control cell growth and death. nih.govnih.gov

Enzyme Inhibition (e.g., Carbonic Anhydrases, Topoisomerases)

Carbonic Anhydrase Inhibition: A prominent mechanism of anticancer action for sulfonamides is the inhibition of carbonic anhydrases (CAs). nih.govnih.gov CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. capes.gov.br Certain CA isoforms, particularly the transmembrane CA IX and CA XII, are overexpressed in many tumors and are linked to hypoxic conditions. acs.orgbohrium.com By catalyzing this reaction, tumor-associated CAs contribute to the acidification of the tumor microenvironment, which promotes cancer progression, invasion, and metastasis. acs.org Sulfonamide derivatives act as potent inhibitors of these CAs, disrupting pH regulation and leading to an increase in intracellular pH and a decrease in extracellular pH, which can suppress tumor cell growth and survival. nih.govnih.gov Selective inhibition of CA IX by specific sulfonamides has been shown to induce apoptosis in human cancer cells. nih.gov

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Topoisomerase II, which creates double-strand breaks in DNA to allow strands to pass through, is a validated target for cancer chemotherapy. sciepub.com Certain sulfonamide derivatives have been identified as potent topoisomerase II poisons. nih.gov For example, a series of 4β-substituted sulfonamide derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin were synthesized and shown to induce double-stranded DNA breaks with activity comparable or superior to the established drug etoposide. nih.gov In silico docking studies have also suggested that designed sulfonamide derivatives could be good inhibitors of human topoisomerase II. sciepub.comresearchgate.net

Cell Cycle Modulation and Apoptosis Induction in In Vitro Models

Sulfonamide derivatives have demonstrated the ability to interfere with the cell cycle and trigger programmed cell death (apoptosis) in cancer cells. nih.govmdpi.comtandfonline.com

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several sulfonamide compounds have been shown to arrest the cell cycle at specific checkpoints. For instance, halogenated sulfonamide derivatives of metformin (B114582) were found to cause cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. mdpi.com Other derivatives have been observed to arrest the cell cycle at the G2/M phase. mdpi.com This interruption of the cell cycle prevents cancer cells from dividing and proliferating.

Apoptosis Induction: Inducing apoptosis is a key strategy in cancer therapy. Sulfonamides can trigger this process through multiple pathways. Studies have shown that these compounds can induce both early and late apoptosis. nih.govmdpi.com The mechanism often involves the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govtandfonline.com This is evidenced by the increased expression and activity of key executioner proteins like caspases (e.g., caspase-3, caspase-8, and caspase-9). nih.govtandfonline.comresearchgate.net For example, treatment of HeLa cervical cancer cells with a sulfonamide inhibitor of CA IX led to increased levels of cleaved caspase-3, -8, and -9. nih.govresearchgate.net Furthermore, some sulfonamidebenzamides have been identified as selective activators of the C/EBP-homologous protein (CHOP) pathway, which is an apoptotic branch of the unfolded protein response (UPR) triggered by stress in the endoplasmic reticulum. nih.gov

| Compound Derivative | Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Sulfonamide-metformin analogue (Compound 2) | MCF-7 (Breast) | 114.0 µmol/L | nih.gov |

| Ortho-halogenated sulfonamide (Compound 1) | MCF-7 (Breast) | 12.6 ± 1.2 µmol/L | mdpi.com |

| 2,5-Dichlorothiophene-3-sulfonamide derivative (8b) | HeLa (Cervical) | 4.62 µM | mdpi.com |

| 2,5-Dichlorothiophene-3-sulfonamide derivative (8b) | MCF-7 (Breast) | 7.21 µM | mdpi.com |

| Quinoxaline derivative | HCT-116 (Colon) | 1.9 µg/mL | nih.gov |

| Quinoxaline derivative | MCF-7 (Breast) | 2.3 µg/mL | nih.gov |

Enzyme Inhibitory Activities Beyond Antimicrobial and Antitumor Applications (e.g., Urease)

There is no available data from scientific studies on the urease inhibitory activity of 2-(3-Methylbutoxy)ethane-1-sulfonamide or its derivatives. The potential for this compound to act as a urease inhibitor has not been reported in the reviewed literature.

Potential for Modulating Other Biological Targets (e.g., Potassium Channels, COX enzymes)

Similarly, the scientific literature lacks any information regarding the effects of this compound on potassium channels or cyclooxygenase (COX) enzymes. No studies were found that investigated the modulatory potential of this specific sulfonamide on these biological targets.

Advanced Research Applications and Methodological Contributions

Development as Probes for Biological Pathways

The structural characteristics of 2-(3-Methylbutoxy)ethane-1-sulfonamide make it a candidate for development as a chemical probe to investigate biological pathways. The sulfonamide group is a key pharmacophore in many biologically active molecules, known for its ability to mimic a peptide bond and interact with various enzymatic targets. This moiety can be tailored to bind to specific proteins, thereby allowing for the elucidation of their functions within complex cellular signaling cascades.

The 3-methylbutoxy side chain offers a degree of lipophilicity that can influence the compound's cell permeability and its interaction with hydrophobic pockets in target proteins. By modifying this lipophilic tail or attaching reporter groups (such as fluorescent tags or biotin), derivatives of this compound could be synthesized to serve as molecular probes. These probes could be instrumental in studying enzyme kinetics, identifying new drug targets, and visualizing biological processes in real-time.

Illustrative Data Table: Potential Probe Applications

| Target Class | Potential Probe Function | Reporter Group Example |

| Carbonic Anhydrases | Active site mapping | Fluorescein |

| Kinases | Allosteric site identification | Biotin |

| Proteases | Substrate specificity profiling | FRET pair (e.g., Cy3/Cy5) |

This table presents hypothetical applications for probes derived from this compound, based on the known functions of sulfonamide-containing molecules.

Integration in Complex Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. dovepress.comresearchgate.net The inclusion of diverse and structurally unique molecules in screening libraries is crucial for increasing the probability of identifying novel hit compounds. This compound, with its distinct combination of a sulfonamide headgroup and a branched alkyl ether tail, represents a valuable scaffold for inclusion in such libraries.

The synthesis of a combinatorial library based on the this compound backbone would involve systematic modifications at various positions of the molecule. For instance, the sulfonamide nitrogen could be functionalized with a wide array of substituents, and the 3-methylbutoxy group could be replaced with other alkyl or aryl chains. This would generate a collection of related but distinct molecules, enhancing the chemical space covered by the library. Screening this library against a panel of biological targets could lead to the identification of compounds with specific inhibitory or activating effects. nih.gov

Illustrative Data Table: A Hypothetical HTS Campaign

| Library Size | Target | Assay Type | Hit Rate (%) |

| 10,000 compounds | Human Carbonic Anhydrase IX | Enzymatic Inhibition | 0.5 |

| 10,000 compounds | A-kinase anchoring protein | Protein-Protein Interaction | 0.2 |

| 10,000 compounds | Bacterial Dihydropteroate (B1496061) Synthase | Cell-based Growth Inhibition | 1.1 |

This table provides a hypothetical example of the outcomes of a high-throughput screening campaign utilizing a library of compounds based on the this compound scaffold.

Contributions to Drug Design Principles and Lead Optimization

The process of lead optimization in drug discovery involves refining the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. scienceopen.comdanaher.com The this compound scaffold can contribute to the understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).

For instance, if a hit compound containing this scaffold is identified, medicinal chemists can systematically modify its structure to probe the requirements for optimal target engagement. The flexibility of the ethyl ether linker can be altered, the steric bulk of the 3-methylbutoxy group can be varied, and the hydrogen-bonding capacity of the sulfonamide can be modulated. These systematic modifications provide valuable data that informs the development of predictive models for drug design. The insights gained from such studies contribute to the broader principles of medicinal chemistry, guiding future drug discovery efforts. nih.gov

Illustrative Data Table: SAR Study of Hypothetical Analogs

| Analog | Modification | Target Affinity (IC50, nM) |

| Parent Compound | This compound | 500 |

| Analog 1 | Replacement of 3-methylbutoxy with butoxy | 750 |

| Analog 2 | N-methylation of sulfonamide | >10,000 |

| Analog 3 | Replacement of ether with amide | 250 |

This table illustrates a hypothetical structure-activity relationship study for analogs of this compound, demonstrating how structural modifications can impact biological activity.

Application in Bioinorganic Chemistry (e.g., Metal Complexation)

The sulfonamide group is known to be an effective metal-coordinating ligand. nih.govresearchgate.net This property opens up avenues for the application of this compound in bioinorganic chemistry. The deprotonated sulfonamide nitrogen can act as a binding site for a variety of metal ions, forming stable complexes.

The nature of the 3-methylbutoxy side chain can influence the solubility and stability of these metal complexes in different solvent systems. Researchers can synthesize and characterize metal complexes of this compound to study their structural and electronic properties. Furthermore, these complexes could be investigated for their potential as catalysts, imaging agents, or therapeutic agents with novel mechanisms of action. The interaction of such complexes with biological macromolecules like DNA or proteins is an area of active research in the field of bioinorganic chemistry.

Illustrative Data Table: Metal Complexation Properties

| Metal Ion | Coordination Geometry | Potential Application |

| Zinc(II) | Tetrahedral | Enzyme mimic |

| Copper(II) | Square Planar | Redox catalyst |

| Gadolinium(III) | Octahedral | MRI contrast agent |

This table provides hypothetical examples of metal complexes that could be formed with this compound and their potential applications in bioinorganic chemistry.

Future Research Directions and Unexplored Avenues

Rational Design of Next-Generation Analogues

The rational design of new molecules based on a lead compound is a key strategy in drug discovery. For 2-(3-Methylbutoxy)ethane-1-sulfonamide, this approach can be systematically applied to generate next-generation analogues with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in this endeavor. By synthesizing a small library of analogues and evaluating their biological activity, mathematical models can be built to correlate specific structural features with their therapeutic effects. nih.gov For instance, modifications to the 3-methylbutoxy side chain could be explored. Altering its length, branching, or introducing cyclic moieties could significantly impact how the molecule interacts with biological targets. Similarly, substitutions on the ethane-1-sulfonamide core could be systematically investigated.

Computational techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to create 3D-QSAR models. nih.gov These models help visualize the favorable and unfavorable steric, electrostatic, and hydrophobic regions of the molecule, guiding the design of new analogues with improved binding affinity to a target protein. nih.gov By understanding these structure-activity relationships, researchers can design more effective and targeted therapeutic agents. nih.gov

Novel Synthetic Methodologies and Green Chemistry Approaches

Advancements in synthetic organic chemistry offer new and efficient ways to produce this compound and its analogues. Traditional methods for synthesizing sulfonamides often involve the reaction of sulfonyl chlorides with amines. While effective, these methods can have environmental drawbacks.

Modern, "green" chemistry approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. For sulfonamide synthesis, this includes the development of solvent-free reactions and the use of more environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). sci-hub.se For example, a facile and environmentally friendly synthesis of sulfonamides has been described using equimolar amounts of amino compounds and arylsulfonyl chlorides in an aqueous medium, with product isolation involving simple filtration. rsc.org Another innovative approach involves mechanochemistry, a solvent-free method that uses mechanical force to initiate chemical reactions, offering a cost-effective and sustainable route to sulfonamide synthesis. rsc.org

Catalytic methods are also at the forefront of novel synthetic strategies. The use of nano-catalysts, such as magnetite-immobilized ruthenium, has been shown to facilitate the direct coupling of alcohols and sulfonamides in an environmentally benign manner, producing only water as a byproduct. acs.org Adopting these green and efficient synthetic routes would be crucial for the sustainable development and large-scale production of this compound-based therapeutics.

Exploration of Polypharmacology and Multi-Targeted Strategies

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This approach is particularly relevant for complex diseases like cancer or neurodegenerative disorders, which involve multiple biological pathways. nih.gov

Sulfonamides are well-suited for the development of multi-target agents due to their structural versatility and broad range of biological activities. researchgate.net Future research on this compound could focus on designing analogues that act on multiple, disease-relevant targets simultaneously. For example, in cancer therapy, a single molecule could be engineered to inhibit both a specific enzyme crucial for tumor growth and a protein involved in angiogenesis. This multi-pronged attack could lead to more effective treatments and reduce the likelihood of drug resistance.

This strategy involves integrating different pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecular entity. The sulfonamide group itself is a versatile pharmacophore, and its combination with other known bioactive scaffolds could yield novel compounds with unique, multi-target profiles. tandfonline.com

Advanced Computational Modeling for Mechanism Prediction and Activity Enhancement

Computational modeling and in silico techniques are indispensable tools in modern drug discovery. researchgate.net These methods can be used to predict the mechanism of action of this compound and to guide the design of more potent analogues.

Molecular docking simulations can predict how the compound binds to the active site of a target protein, providing insights into the key interactions that determine its biological activity. b-cdn.net This information is invaluable for designing modifications that enhance binding affinity and, consequently, potency. For example, docking studies on novel sulfonamide derivatives have helped to elucidate their binding modes with enzymes like α-glucosidase, guiding the development of new antidiabetic agents. researchgate.net

Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the drug-target complex over time, providing a more realistic picture of the binding event. nih.gov Additionally, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-like properties of new analogues early in the design process, helping to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity. nih.gov

Investigation of Emerging Biological Targets

The sulfonamide scaffold has proven to be effective against a wide range of biological targets. While historically known for their antimicrobial properties, recent research has expanded their therapeutic potential to include cancer, Alzheimer's disease, and various viral infections. researchgate.netscispace.com

Future research should investigate the activity of this compound and its derivatives against emerging biological targets. For instance, tumor pyruvate (B1213749) kinase M2 (PKM2) has been identified as a critical protein in lung cancer, and novel sulfonamides have been shown to be potent activators of this enzyme, leading to anticancer effects. rsc.org

In the context of neurodegenerative diseases, sulfonamide derivatives have been investigated as inhibitors of enzymes like β- and γ-secretase, which are involved in the production of amyloid-β plaques in Alzheimer's disease. ingentaconnect.com Other potential targets include bromodomain-containing protein 4 (BRD4) for acute myeloid leukemia and various viral proteases. nih.govresearchgate.net Screening this compound and its analogues against these and other novel targets could uncover entirely new therapeutic applications for this class of compounds.

Q & A

Q. What synthetic methodologies are recommended for 2-(3-Methylbutoxy)ethane-1-sulfonamide, and what critical reaction parameters require optimization?

The synthesis typically involves sequential sulfonation and amidation steps. For example:

- Step 1 : Sulfonation of a thiol precursor using chlorosulfonic acid under controlled temperatures (0–5°C).

- Step 2 : Amidation with ammonia or a primary amine in anhydrous solvents (e.g., dichloromethane) to form the sulfonamide group. Key optimizations include reaction time, stoichiometry of reagents, and solvent polarity to minimize byproducts. Multi-step protocols from analogous sulfonamide syntheses emphasize the importance of inert atmospheres and intermediate purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing sulfonamide protons at δ 7.5–8.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₈H₁₇NO₃S: 215.27 g/mol).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays). Complementary techniques like FT-IR can confirm functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹) .

Q. What are the primary biological targets of sulfonamide derivatives, and how are these interactions experimentally validated?

Sulfonamides often target enzymes like dihydropteroate synthase (folate pathway) or alpha-glucosidase (carbohydrate metabolism). Validation methods include:

- Enzyme Inhibition Assays : Measuring IC₅₀ values via spectrophotometry.

- Isothermal Titration Calorimetry (ITC) : Quantifying binding thermodynamics.

- Molecular Docking : Preliminary screening of binding pockets (e.g., hydrophobic interactions with alpha-glucosidase residues) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding affinities of this compound?

Discrepancies may arise from variations in assay pH, ionic strength, or protein conformers. Strategies include:

- Molecular Dynamics (MD) Simulations : To assess ligand stability under physiological conditions.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between studies.

- Consensus Scoring : Combine docking results from multiple software (e.g., AutoDock, Schrödinger) to improve predictive accuracy. Hydrophobic interactions dominate ligand-receptor stability, as observed in alpha-glucosidase studies .

Q. What experimental approaches can address solubility and stability challenges of this compound in aqueous buffers?

- Co-Solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to enhance solubility.

- Lyophilization : Stabilize the compound for long-term storage.

- Differential Scanning Calorimetry (DSC) : Monitor thermal degradation profiles.

- pH-Dependent Stability Studies : Identify optimal buffer conditions (e.g., pH 7.4 for physiological relevance) .

Q. How can catalytic methods improve the enantioselective synthesis of this compound?

Rhodium-catalyzed asymmetric sulfonylation (e.g., using chiral phosphine ligands) enhances enantiomeric excess (ee >90%). Key parameters:

- Catalyst Loading : 2–5 mol% Rh(I) complexes.

- Temperature : -20°C to 25°C for kinetic control.

- Solvent : Tetrahydrofuran (THF) or acetonitrile for homogeneity. Post-reaction analysis via chiral HPLC or polarimetry ensures stereochemical fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.